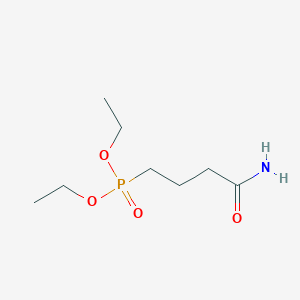
4-Diethoxyphosphorylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diethoxyphosphorylbutanamide, also known as DEPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEPB is a phosphoramidate prodrug that can be converted into active metabolites in vivo, making it a promising tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-Diethoxyphosphorylbutanamide involves the conversion of the prodrug into active metabolites, which can then interact with various biological targets. The phosphorylated metabolites of this compound have been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, which can lead to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory retention. This compound has also been shown to have antiviral and anticancer properties, making it a promising tool for the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Diethoxyphosphorylbutanamide in lab experiments is its ability to be converted into active metabolites in vivo, which can then interact with various biological targets. This makes it a versatile tool for studying a wide range of biochemical and physiological processes. However, one limitation of using this compound is the potential for toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 4-Diethoxyphosphorylbutanamide, including the development of new prodrug formulations for the delivery of therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-Diethoxyphosphorylbutanamide involves several steps, including the reaction of butyric acid with phosphorus oxychloride to form butyryl chloride. The resulting compound is then reacted with diethylamine to form the corresponding amide, which is subsequently phosphorylated using phosphorus oxychloride and triethylamine. The final product is obtained by reacting the phosphorylated amide with diethylamine.
Wissenschaftliche Forschungsanwendungen
4-Diethoxyphosphorylbutanamide has been used in a wide range of scientific research applications, including the study of enzyme activity, protein synthesis, and signal transduction pathways. It has also been used as a prodrug for the delivery of various therapeutic agents, such as antiviral and anticancer drugs.
Eigenschaften
IUPAC Name |
4-diethoxyphosphorylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO4P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHUKJCNJXOIDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCC(=O)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)



![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)









